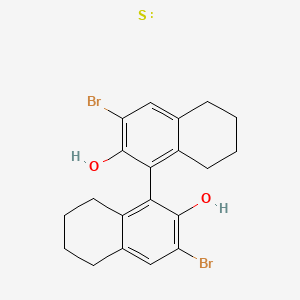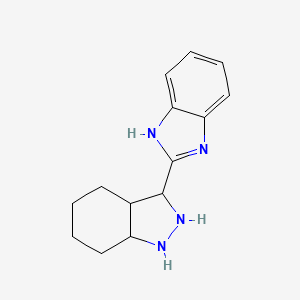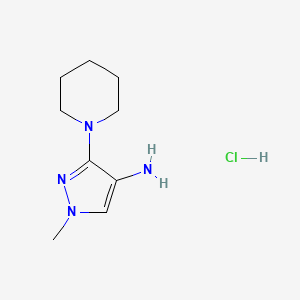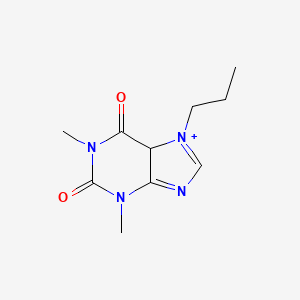
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is a naturally occurring naphthoquinone derivative. It is known for its vibrant red color and is commonly found in the roots of certain plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and wound healing properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthoquinone derivative.
Alkylation: The naphthoquinone is alkylated using 4-methylpent-3-en-1-yl halide under basic conditions.
Hydroxylation: The resulting product undergoes hydroxylation at the 5 and 8 positions using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The roots of Lithospermum erythrorhizon are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and wound healing properties.
Industry: Used as a natural dye and in the formulation of cosmetics and skincare products.
作用机制
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Wound Healing: Promotes cell migration and proliferation, enhancing tissue regeneration.
相似化合物的比较
Similar Compounds
Shikonin: Another naphthoquinone derivative with similar biological activities.
Alkannin: An isomer of shikonin with comparable properties.
Lawsone: A naphthoquinone found in henna with anti-inflammatory and anti-microbial properties.
Uniqueness
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones .
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3 |
InChI 键 |
SIKBFOBVCLNPFM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


